1-(Ethenylsulfanyl)propadiene

Description

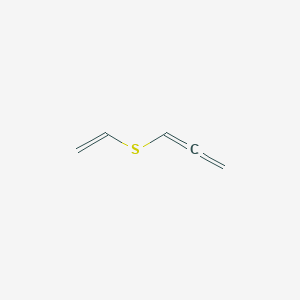

Structure

2D Structure

3D Structure

Properties

CAS No. |

37054-35-6 |

|---|---|

Molecular Formula |

C5H6S |

Molecular Weight |

98.17 g/mol |

InChI |

InChI=1S/C5H6S/c1-3-5-6-4-2/h4-5H,1-2H2 |

InChI Key |

JREXLTMGOXKUMO-UHFFFAOYSA-N |

Canonical SMILES |

C=CSC=C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethenylsulfanyl Propadiene and Its Analogues

Established Synthetic Routes to Ethenylsulfanyl-Substituted Allenes

Traditional methods for the formation of sulfur-substituted allenes often rely on the modification of propargylic precursors or multicomponent reactions. A facile route involves a three-component reaction of a lithium alkylthiolate, a 1-alkynylphosphine oxide, and an aldehyde. Another common approach is the substitution of propargylic electrophiles with appropriate sulfur nucleophiles. researchgate.net

The development of asymmetric methods to access enantiomerically enriched heteroatom-substituted allenes is a major focus in contemporary research, as these chiral building blocks are precursors to a wide array of biologically significant molecules. Due to their axial chirality, 1,3-substituted allenes are attractive targets for asymmetric synthesis. nih.govillinois.edu

Catalytic asymmetric synthesis from achiral or racemic precursors represents a highly efficient strategy. illinois.edu One powerful method is the traceless Petasis reaction, where an asymmetric boronate addition to sulfonyl hydrazones is catalyzed by chiral biphenols. nih.gov This reaction proceeds through a Mannich-type product that eliminates sulfinic acid, yielding a propargylic diazene (B1210634). nih.gov This intermediate then undergoes an alkyne walk, involving a retro-ene fragmentation, which facilitates a stereospecific point-to-axial transfer of chirality to generate the enantioenriched allene (B1206475). nih.gov

Another approach utilizes dynamic kinetic resolution (DKR). For instance, racemic trisubstituted allenoates can be alkylated using a chiral phase-transfer catalyst (PTC) to achieve excellent enantioselectivity. illinois.edu Similarly, chiral guanidine (B92328) bases can catalyze the DKR of allenoates to produce enantioenriched trisubstituted allenes. illinois.edu

The following table summarizes key features of selected chiral synthesis protocols.

Table 1: Chiral Synthesis Protocols for Allenes

| Method | Catalyst/Reagent | Precursors | Key Feature |

|---|---|---|---|

| Catalytic Traceless Petasis Reaction | Chiral Biphenols | Sulfonyl hydrazones, Boronates | Point-to-axial chirality transfer via a diazene intermediate. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Chiral Phase-Transfer Catalyst | Racemic Allenoates | Asymmetric alkylation of an intermediate cumulenolate. illinois.edu |

| Dynamic Kinetic Resolution (DKR) | Chiral Guanidine Base | Racemic Allenoates | Involves an intramolecular base to facilitate resolution. illinois.edu |

| Substrate-Controlled Synthesis | Chiral Propargylic Alcohol | Benzenesulfenyl chloride | Diastereoselective formation of a vinylallene sulfoxide (B87167). researchgate.net |

The formation of the ethenyl-sulfur bond, a key feature of the target compound, can be understood through the principles of the thiol-ene reaction. This reaction, which involves the addition of a thiol to an alkene to form a thioether, can proceed through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition. alfa-chemistry.comwikipedia.org

Free-Radical Mechanism: This pathway is typically initiated by photolysis (UV or visible light), heat, or a radical initiator. alfa-chemistry.comnih.gov The process involves three main steps:

Initiation: A thiyl radical (RS•) is generated from the thiol precursor.

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical which continues the chain reaction. wikipedia.orgnih.gov

Termination: The reaction ceases when two radicals combine.

Visible light photoredox catalysis has emerged as a mild and efficient way to initiate these reactions, often using organic dyes like Eosin Y as the photocatalyst. nih.gov

Nucleophilic Mechanism: In the presence of a base, such as triethylamine (B128534) (NEt₃), a thiol can be deprotonated to form a thiolate anion. alfa-chemistry.com This potent nucleophile can then attack an activated carbon-carbon double bond in a Michael-type addition. The resulting carbanion intermediate is subsequently protonated to yield the final thioether product. alfa-chemistry.com

The table below outlines typical conditions for these mechanisms.

Table 2: Reaction Conditions for Thiol-Ene Additions

| Mechanism | Initiation/Catalysis | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Free-Radical | UV light, AIBN, Visible light photocatalyst (e.g., Eosin Y) | Various (e.g., MeCN, DCM) | Ambient to elevated | Proceeds via a chain mechanism; anti-Markovnikov selectivity. alfa-chemistry.comnih.gov |

| Nucleophilic (Michael Addition) | Base (e.g., Triethylamine) | Polar solvents | Ambient | Requires an electron-deficient alkene (activated C=C bond). alfa-chemistry.com |

Emerging Synthetic Strategies for Propadiene Derivatives

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. For propadiene derivatives, this includes novel organometallic catalysis, the strategic use of rearrangement reactions, and specialized methods for introducing specific functionalities like fluorine atoms.

Transition metal catalysis provides powerful and versatile tools for allene synthesis. nih.gov Metals such as copper, palladium, and rhodium are frequently employed to construct the allene core with high efficiency and control.

Copper-Catalyzed Reactions: Copper catalysts are effective in three-component reactions involving 1,3-enynes, which can lead to the formation of functionalized allenes. nih.gov They can also mediate decarboxylative coupling reactions of aryl alkynyl carboxylic acids with formaldehyde (B43269) and an amine to furnish terminal allenes. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis is widely used in allene synthesis. One-pot procedures starting from terminal alkynes and benzyl (B1604629) chlorides can yield allenes through a Heck alkynylation followed by base-promoted isomerization. organic-chemistry.org Palladium is also central to SN2' or SN2'' reactions of substrates like 2-bromo-1,3-dienes to generate axially chiral allenes. illinois.edu

Rhodium-Catalyzed Reactions: Rhodium catalysts have been developed for 1,6-addition reactions. For example, the addition of aryltitanate reagents to cyclic 1,3-enynones in the presence of a chiral rhodium catalyst can produce tetrasubstituted allenes with high enantioselectivity. illinois.edu

Table 3: Comparison of Organometallic Systems for Allene Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Copper | Multi-component addition | 1,3-Enynes, Oxime esters, TMSCN | Facile access to cyanoalkylsulfonylated allenyl selenides. nih.gov |

| Palladium | Heck Alkynylation/Isomerization | Terminal alkynes, Benzyl chlorides | One-pot procedure for allene formation. organic-chemistry.org |

| Palladium | SN2' Substitution | 2-Bromo-1,3-dienes, Nucleophiles | Access to axially chiral allenes via DKR. illinois.edu |

| Rhodium | 1,6-Conjugate Addition | 1,3-Enynones, Aryltitanates | High enantioselectivity for tetrasubstituted allenes. illinois.edu |

Sigmatropic rearrangements are a powerful class of pericyclic reactions for synthesizing allenes, often proceeding with high stereospecificity. researchgate.net The rearrangement of propargyl sulfenates or related sulfur ylides is a particularly effective method for generating allenyl sulfides. These reactions typically involve a concerted reorganization of electrons through a cyclic transition state. For example, a cdnsciencepub.com-sigmatropic rearrangement can convert a propargylic intermediate into the desired allene structure, transferring functionality and often chirality in a predictable manner.

The synthesis of allenes via the elimination of hydrogen halides (dehydrohalogenation) from appropriately substituted precursors is a classic strategy. A prominent example is the Doering-LaFlamme allene synthesis. youtube.com This method typically involves two steps:

Generation of a dihalocarbene (often from a haloform and a strong base) and its subsequent [1+2] cycloaddition to an alkene to form a gem-dihalocyclopropane. youtube.com

Reaction of the dihalocyclopropane with an organolithium reagent. This induces a metal-halogen exchange followed by the elimination of lithium halide, which generates a transient cyclopropylidene or carbenoid species. youtube.comresearchgate.net This unstable intermediate spontaneously rearranges to afford the allene. youtube.com

This methodology is applicable to the synthesis of fluorinated allenes by using fluorinated precursors. The reaction of a 1-bromo-1-fluorocyclopropane derivative with an alkyllithium can lead to the formation of the allene core, demonstrating the utility of this dehydrohalogenation-based approach in organofluorine chemistry. researchgate.net

Reaction Mechanisms and Reactivity Studies of 1 Ethenylsulfanyl Propadiene

Mechanistic Investigations of Electrophilic Addition Reactions to Allenes

Electrophilic additions to allenes, including sulfur-substituted derivatives like 1-(etkenylsulfanyl)propadiene, are complex due to the presence of two orthogonal π-bonds. The regioselectivity and stereoselectivity of these reactions are highly dependent on the electronic properties of the substituents on the allene (B1206475). nih.govacs.org

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of electrophilic addition to substituted allenes is dictated by the differing electronic properties of the two carbon-carbon double bonds. nih.govacs.org For an allenyl sulfide (B99878) such as 1-(etkenylsulfanyl)propadiene, the sulfur atom acts as an electron-donating group, increasing the electron density of the adjacent double bond (C1=C2). Consequently, electrophilic attack is generally favored at the central carbon (C2) of the more electron-rich proximal double bond (C1=C2), leading to a stabilized vinyl cation or an episulfonium-like intermediate.

The stereoselectivity of these additions can be influenced by several factors, including the nature of the electrophile, the solvent, and the potential for neighboring group participation. nih.govscispace.com In many cases, reactions proceed with defined stereoselectivity, leading to either E or Z configured products. nih.gov For instance, the halo- or seleno-hydroxylations of various allenyl sulfides have been shown to produce stereodefined allylic alcohols. nih.gov The formation of E-isomers often results from the participation of neighboring functional groups forming cyclic intermediates, while Z-stereoselectivity can be rationalized by soft Lewis acid-base interactions and steric effects. nih.govacs.orgscispace.com

Table 1: Regioselectivity in Electrophilic Additions to Allenyl Sulfides

| Electrophile (E+) | Substrate (R-S-CH=C=CH₂) | Major Product | Reference |

|---|---|---|---|

| H⁺ | Ph-S-CH=C=CH₂ | Ph-S-C(E)=C=CH₂ (Attack at C1) | acs.org |

| I₂ | Alkyl-S-CH=C=CH₂ | Alkyl-S-CH=C(I)-CH₂I (Attack at C2 & C3) | nih.gov |

| PhSeCl | Ar-S-CH=C=CH₂ | Ar-S-CH=C(SePh)-CH₂Cl (Attack at C2) | nih.gov |

This table presents generalized outcomes for allenyl sulfides, as specific data for 1-(etkenylsulfanyl)propadiene is limited. The regiochemical outcome depends heavily on reaction conditions and the specific substrate.

Carbocationic and Radical Intermediates in Allene Chemistry

Electrophilic additions to allenes can proceed through carbocationic intermediates. The attack of an electrophile on the central carbon atom of the allene system generates a vinyl cation, which is then trapped by a nucleophile. The stability of this carbocation is a key factor in determining the reaction pathway. In the case of 1-(etkenylsulfanyl)propadiene, the sulfur atom can stabilize an adjacent positive charge through resonance, influencing the regioselectivity of the initial attack.

Alternatively, reactions involving allenes can proceed via radical intermediates. illinois.edu Radical attack can occur at any of the three carbons of the allene moiety, but for many radicals, addition to the central sp-hybridized carbon is thermodynamically favored, leading to the formation of a stable allyl radical. illinois.edunih.gov However, terminal attack is also observed, particularly with sterically hindered radicals or specific substrates. illinois.edursc.org For instance, trifluoromethyl radicals tend to add to the terminal carbon of simple allenes. illinois.edu The subsequent reactions of these radical intermediates lead to a variety of functionalized products. rsc.org

Table 2: Site of Attack for Radical Additions to Allenes

| Radical Species | Allene Type | Preferred Site of Attack | Intermediate Formed | Reference |

|---|---|---|---|---|

| Bromine radical (Br•) | Propadiene | Central Carbon (C2) | Allyl radical | nih.gov |

| Trifluoromethyl radical (CF₃•) | Propadiene | Terminal Carbon (C1/C3) | Vinyl radical | illinois.edu |

| Sulfonyl radical (RSO₂•) | Unhindered allenes | Terminal Carbon (C1/C3) | Vinyl radical | illinois.edu |

Nucleophilic Reactions and Transformations Involving Allenic Systems

While allenes are electron-rich, they can undergo nucleophilic reactions under certain conditions, often involving activation by transition metals or deprotonation to form carbanionic species. researchgate.netbohrium.com

Reactions of Allenic and Acetylenic Carbanions

The C-H bonds of allenes are significantly more acidic than typical vinylic C-H bonds, allowing for deprotonation by strong bases to form allenic carbanions. wikipedia.org These carbanions are potent nucleophiles and can react with a variety of electrophiles. semanticscholar.orgrcsi.science The reaction of acetylenic carbanions, generated in superbasic media, with compounds containing C=N bonds is a notable transformation that can proceed through allenic intermediates via prototropic isomerization. colab.ws These reactions provide a pathway to various nitrogen-containing heterocycles and other complex molecules. colab.ws

The sulfur atom in 1-(etkenylsulfanyl)propadiene is expected to further acidify the adjacent allenic proton, facilitating carbanion formation. These carbanions can then participate in nucleophilic addition or substitution reactions.

Intramolecular Cyclizations Facilitated by Allene Moieties

The allene group is a versatile functional handle for initiating intramolecular cyclizations, leading to the formation of various carbocyclic and heterocyclic ring systems. thieme-connect.de These reactions are often catalyzed by transition metals such as rhodium, palladium, silver, or gold, which activate the allene towards nucleophilic attack. thieme-connect.de The vinyl group in 1-(etkenylsulfanyl)propadiene can act as an internal nucleophile or as a participant in metal-catalyzed cyclization cascades. For example, rhodium-catalyzed intramolecular [4+1] cyclizations between allenes and tethered cyclobutanones have been developed, where the allene acts as a one-carbon unit. nih.govnih.gov Similarly, intramolecular ketene-allene [2+2] cycloadditions provide access to bicyclic ketone structures. acs.org

Cycloaddition Chemistry of Allenes

Allenes possess a rich cycloaddition chemistry, participating in reactions such as [4+2], [2+2], and [2+2+1] cycloadditions. wikipedia.orgnih.gov These reactions are powerful tools for the construction of cyclic compounds with high chemo-, regio-, and stereoselectivity. mdpi.com The reactivity of 1-(etkenylsulfanyl)propadiene in cycloadditions would be influenced by the electronic effects of the etkenylsulfanyl group and the participation of either the internal or terminal double bond of the allene system.

Metal-catalyzed cycloadditions have significantly expanded the scope of allene chemistry. nih.govmdpi.com For instance, rhodium-catalyzed intramolecular [4+2] cycloadditions of allene-1,3-dienes are used to synthesize cis-fused bicyclic systems. nih.gov Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes with alkenes are also a valuable method for constructing cyclobutane (B1203170) rings. acs.org The Pauson-Khand reaction, a [2+2+1] cyclization, can also be adapted to use allenes in place of alkenes, providing a route to five-membered rings. rsc.org The presence of both an allene and a vinyl group within 1-(etkenylsulfanyl)propadiene suggests the potential for it to act as both a diene and a dienophile in certain cycloaddition scenarios.

Table 3: Common Cycloaddition Reactions Involving Allenes

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [4+2] (Diels-Alder) | Allene (as dienophile) + Diene | Thermal | Six-membered ring | wikipedia.org |

| [2+2] | Allene + Alkene/Ketene | Lewis Acid / Thermal | Four-membered ring (Cyclobutane/Cyclobutanone) | acs.orgacs.org |

| [3+2] | Allene + Vinyl Aziridine | Rhodium catalyst | Five-membered ring (Pyrrolidine) | nih.gov |

| [4+3] | Allene + Oxyallyl Cation | Metal-free or catalyzed | Seven-membered ring | sciengine.com |

| [2+2+1] (Pauson-Khand) | Allene + Alkyne + CO | Cobalt/Rhodium catalyst | Five-membered ring (Cyclopentenone) | rsc.org |

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π component) and a dienophile (the 2π component). researchgate.netnih.gov Allenes, including sulfur-substituted variants like 1-(Ethenylsulfanyl)propadiene, can act as the 2π component. In this role, one of the allene's double bonds reacts with a conjugated diene. The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. kulturkaufhaus.de The ethenysulfanyl group is generally considered electron-donating, which would make this compound a more suitable dienophile for reactions with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction.

The general mechanism involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. kulturkaufhaus.de The regioselectivity of the addition to the unsymmetrical allene is governed by both electronic and steric factors, leading to the potential for multiple isomers.

| Diene | Reaction Type | Predicted Major Product Structure | Rationale |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Normal-Demand Diels-Alder | 4-(Ethenylsulfanyl)-4-methyl-1,2-dimethylenecyclohexane | The electron-donating groups on the diene favor reaction with the allene dienophile. |

| Hexachlorocyclopentadiene | Normal-Demand Diels-Alder | 1,2,3,4,7,7-Hexachloro-5-(ethenysulfanyl)-5-methyl-5H-cyclopenta[b]norbornadiene | Highly reactive electron-poor diene readily undergoes cycloaddition. |

| 1,2,4,5-Tetrazine | Inverse-Demand Diels-Alder | 3-(Ethenysulfanyl)-3-methyl-3,4-dihydropyridazine (after N2 extrusion) | Electron-poor diene reacts with the relatively electron-rich allene. |

[2+2] Cycloaddition Processes

[2+2] cycloadditions involve the combination of two components with 2π electrons each to form a four-membered ring. Unlike the thermally allowed [4+2] Diels-Alder reaction, thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules and proceed through stepwise, diradical mechanisms. However, photochemical [2+2] cycloadditions are symmetry-allowed and provide an excellent route to cyclobutane derivatives. nih.gov

Ketenes are a notable exception, as they can undergo thermal [2+2] cycloadditions with alkenes and allenes. nih.gov In reactions involving this compound, the regioselectivity would be a key consideration, determining which of the allene's double bonds participates and the orientation of the addition. The substitution pattern on the allene has been shown to be a deciding factor in the selectivity between [2+2] cycloadditions and other reaction pathways. researchgate.net

| Reactant | Conditions | Predicted Major Product Structure | Comments |

|---|---|---|---|

| Ethene | Photochemical (UV light) | 2-(Ethenylsulfanyl)-2-methyl-1-methylenecyclobutane | Reaction proceeds via an excited state in a concerted fashion. |

| Ketene (H2C=C=O) | Thermal | 3-(Ethenylsulfanyl)-3-methyl-2-methylenecyclobutan-1-one | Ketenes are highly reactive in thermal [2+2] cycloadditions. |

| Tetracyanoethylene (TCNE) | Thermal | 3-(Ethenylsulfanyl)-3-methyl-2-methylene-1,1,2,2-tetracyanocyclobutane | Electron-poor alkene may favor a stepwise diradical or zwitterionic mechanism. |

Transition Metal-Catalyzed Transformations of Allenes

Transition metals are powerful catalysts for a wide array of transformations involving allenes, enabling reactions that are otherwise difficult to achieve.

Hydrofunctionalization Reactions

Hydrofunctionalization is the addition of an H-Y bond (where Y can be a carbon, nitrogen, oxygen, or phosphorus-containing group) across a carbon-carbon double or triple bond. wikipedia.org This atom-economical process is a direct way to increase molecular complexity. researchgate.netnih.gov For an allene like this compound, hydrofunctionalization can occur across either of the two double bonds, leading to issues of regioselectivity. The choice of metal catalyst (e.g., nickel, iron, copper) and ligands is crucial in controlling the outcome. nih.gov For instance, hydroarylation, the addition of an aromatic C-H bond, is a known transformation for allenes, often catalyzed by electrophilic late transition metals like gold(I). researchgate.net

| Reagent (H-Y) | Catalyst System | Potential Product Class | Key Challenge |

|---|---|---|---|

| Benzene (H-Aryl) | Au(I) or Pt(II) | Allylic or vinylic aryl sulfides | Regioselectivity (1,2- vs 2,3-addition) |

| Aniline (H-NR2) | Ni(0)/Ligand | Allylic or vinylic amines | Chemoselectivity and Regioselectivity |

| Phenol (H-OAr) | Fe(III) salts | Allylic or vinylic ethers | Controlling addition to the desired double bond |

| Diphenylphosphine oxide (H-P(O)Ph2) | Ni(0) or Cu(II) | Allylic or vinylic phosphine (B1218219) oxides | Regioselectivity (Markovnikov vs. anti-Markovnikov) |

Cyclooligomerization Catalysis

Allenes can be coupled together in the presence of a catalyst to form larger cyclic structures in a process called cyclooligomerization. For example, the cyclotrimerization of the parent allene, propadiene, can yield different isomers of trimethylenecyclohexane depending on the catalyst used. nih.gov This reactivity can be extended to substituted allenes. Catalysts for these transformations range from transition metals to strongly electrophilic, metal-free systems like halogenoboranes. nih.gov The cyclooligomerization of this compound would be expected to produce highly substituted, sulfur-functionalized cyclic compounds, though controlling the regiochemistry of the connections would be a significant synthetic challenge.

Photoredox Catalysis in Allene Chemistry

Visible-light photoredox catalysis has become a prominent tool in modern organic synthesis for its ability to generate radical intermediates under mild conditions. rsc.org This methodology can be applied to allene chemistry to facilitate reactions such as hydrothiolation of the allene's C=C bonds. rsc.org In a typical cycle, a photocatalyst absorbs visible light and enters an excited state, enabling it to engage in single-electron transfer (SET) with a substrate. For this compound, a photoredox-catalyzed reaction with a thiol (R-SH) could proceed via a thiyl radical, which adds to one of the allene's double bonds to form a carbon-centered radical. This intermediate would then be quenched to afford the final product.

Rearrangement Processes Involving Sulfur-Containing Allenes

Sulfur-containing allenes can undergo a variety of rearrangement reactions, often driven by the formation of more stable products. These processes can include isomerizations and sigmatropic rearrangements.

One of the most relevant classes of rearrangements for this system is the nih.gov-sigmatropic rearrangement. researchgate.net This type of pericyclic reaction is common for allylic sulfoxides, sulfonium (B1226848) ylides, and related species. researchgate.netrsc.org For a molecule like this compound, if the sulfur atom were oxidized to a sulfoxide (B87167) or converted into a sulfonium ylide, it could potentially undergo a nih.gov-sigmatropic shift. For example, the rearrangement of a propargylic sulfenate ester leads to an allenic sulfoxide. wikipedia.org Conversely, an allenic sulfonium ylide could rearrange to a propargylic sulfide. These rearrangements are synthetically valuable as they can create new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol. researchgate.net

Additionally, base-catalyzed isomerization can convert allenes into thermodynamically more stable alkynes. kulturkaufhaus.de Depending on the substitution pattern and reaction conditions, this compound could potentially isomerize to a conjugated diene or an internal alkyne.

1,2-Migration of Sulfur in Organic Chalcogenides

The 1,2-migration of a thio group represents a significant chemical transformation, particularly in the chemistry of organic chalcogenides. This type of rearrangement is utilized in various synthetic applications, including carbohydrate chemistry and the synthesis of heterocyclic compounds. nih.govelsevierpure.com Typically, 1,2-sulfur migrations proceed from an sp³-hybridized carbon center to another sp³ or an sp² center. nih.gov The most common pathway for this migration involves the formation of a thiiranium intermediate through an Sₙ2-type attack of the sulfur atom's lone pair of electrons on an adjacent carbon. nih.govelsevierpure.com Subsequent nucleophile-assisted ring-opening of this intermediate yields the product of the 1,2-thio group migration. nih.gov

Recent studies have unveiled a novel 1,2-migration of the thio group in allenyl sulfides, specifically from an olefinic sp² carbon atom of the allene moiety. nih.govnih.gov This discovery expands the known patterns of sulfur migration in organic compounds. In the context of thioallenyl ketones and thioallenyl imines, this migration is a key step in the efficient synthesis of 3-thio-substituted furans and pyrroles. nih.gov

The proposed mechanism for this transformation in allenyl sulfides involves the initial attack of the sulfur atom on a proximate sp² carbon of an iminium or a similar electrophilic moiety. This intramolecular attack leads to the formation of a crucial thiiranium species. Following the formation of this intermediate, a deprotonation and ring-opening sequence occurs, resulting in the formation of a thioenamine, which then proceeds to the final heterocyclic product. nih.gov

This reactivity underscores the versatility of the sulfur atom in allenyl systems, where it can facilitate complex rearrangements leading to valuable molecular architectures. The ability of the sulfur to participate in such migrations highlights its role in stabilizing intermediates and directing the course of chemical reactions.

| Migration Type | Starting Center | Intermediate | Key Process | Resulting Product Class |

| Traditional 1,2-Thio Migration | sp³ Carbon | Thiiranium Ion | Sₙ2-type attack and nucleophilic ring-opening | Stereodefined substituted products |

| Novel 1,2-Thio Migration in Allenyl Sulfides | sp² Carbon (Allenic) | Thiiranium Ion | Attack on an external electrophilic sp² center, followed by deprotonation/ring-opening | 3-Thio-substituted heterocycles (Furans, Pyrroles) |

Spectroscopic Elucidation and Structural Characterization of 1 Ethenylsulfanyl Propadiene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-(ethenylsulfanyl)propadiene, a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for confirming its constitution.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethenylsulfanyl and propadienyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the sulfur atom and the unique electronic environment of the sp and sp² hybridized carbons.

The protons of the terminal methylene (B1212753) group of the allene (B1206475) (=CH₂) are anticipated to resonate in the range of δ 4.5-5.0 ppm. The single proton of the allene moiety (-CH=) is expected to appear further downfield, typically in the δ 5.0-5.5 ppm region, due to its position adjacent to the sulfur atom. The protons of the ethenylsulfanyl group (-S-CH=CH₂) would present as a complex multiplet system. The geminal protons on the terminal carbon (=CH₂) are diastereotopic and would likely appear as two distinct signals, while the proton on the carbon attached to the sulfur (-S-CH=) would resonate at a different chemical shift.

In the ¹³C NMR spectrum, the central sp-hybridized carbon of the allene group is characteristically deshielded and is expected to have a chemical shift in the range of δ 200-215 ppm. The terminal sp² hybridized carbons of the allene moiety (=CH₂ and -CH=) would resonate at approximately δ 75-95 ppm. The sp² carbons of the ethenylsulfanyl group are expected in the typical alkene region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ (allene) | 4.5 - 5.0 | 75 - 95 |

| =C= (allene) | - | 200 - 215 |

| -CH= (allene) | 5.0 - 5.5 | 75 - 95 |

| -S-CH= | 6.0 - 6.5 | 125 - 135 |

| =CH₂ (vinyl) | 5.0 - 5.5 | 110 - 120 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For instance, correlations would be expected between the protons on the allenic group, as well as among the protons of the ethenylsulfanyl group. This would help in assigning the complex multiplets in the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the carbon signal for the terminal methylene of the allene would show a cross-peak with the corresponding proton signals.

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also offer insights into its conformational preferences.

The most characteristic vibrational mode of the allene group is the asymmetric C=C=C stretching, which typically appears as a strong band in the infrared (IR) spectrum around 1950-1980 cm⁻¹. The symmetric stretch is often weak in the IR but strong in the Raman spectrum. The out-of-plane bending of the =CH₂ group of the allene is expected around 850 cm⁻¹.

The ethenylsulfanyl group will exhibit characteristic C=C stretching vibrations in the region of 1600-1650 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the range of 600-800 cm⁻¹. The C-H stretching vibrations of the vinyl group will be observed above 3000 cm⁻¹, while the C-H bending modes (wagging, twisting, and rocking) will give rise to bands in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Allene | Asymmetric C=C=C stretch | 1950 - 1980 |

| Allene | =CH₂ out-of-plane bend | ~850 |

| Ethenylsulfanyl | C=C stretch | 1600 - 1650 |

| Ethenylsulfanyl | C-S stretch | 600 - 800 |

| C-H (sp²) | Stretch | >3000 |

The rotation around the C-S single bonds in this compound can lead to different conformers. These conformers may have distinct vibrational spectra. By studying the IR and Raman spectra at different temperatures, it might be possible to identify the presence of different conformers and to determine their relative stabilities. Computational chemistry can be a valuable tool in this context, as the vibrational frequencies of different conformers can be calculated and compared with the experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-resolution mass spectrometry is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion. The experimentally determined mass can then be compared with the calculated exact masses of possible molecular formulas.

The molecular formula for this compound is C₅H₆S. The theoretical exact mass of this compound can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S). This high-precision measurement allows for the confident confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule. springernature.com This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the connectivity and stereochemistry of novel compounds. For molecules like this compound, which may be liquid or difficult to crystallize in its native form, the strategy of forming a crystalline derivative is often employed. This involves reacting the parent compound with a suitable reagent to produce a stable, solid product that readily forms high-quality crystals.

The process of X-ray diffraction analysis begins with the careful growth of a single crystal of a derivative. This crystal is then mounted and placed in a diffractometer, where it is irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.

This diffraction data is then used to solve the crystal structure. Through a series of computational steps, an electron density map of the molecule is generated. This map allows for the positioning of individual atoms and the subsequent refinement of the structural model. The final output is a detailed three-dimensional representation of the molecule in the solid state.

A particularly important application of XRD is the determination of the absolute configuration of chiral molecules. nih.govpurechemistry.org For a chiral derivative of this compound, which possesses axial chirality due to the allene moiety, determining the absolute configuration is essential. This is typically achieved through the use of anomalous dispersion. When the X-ray wavelength is near the absorption edge of a heavier atom in the structure, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections that are related by inversion).

The analysis of these intensity differences allows for the determination of the absolute structure. A key parameter in this analysis is the Flack parameter, which is refined against the diffraction data. researchgate.net A value of the Flack parameter close to zero for the correct enantiomer provides a high level of confidence in the assignment of the absolute configuration. researchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C15H12O3S |

| Formula Weight | 272.32 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.123(4) Å b = 10.456(5) Å c = 15.789(7) Å α = 90° β = 90° γ = 90° |

| Volume | 1342.1(11) Å3 |

| Z | 4 |

| Density (calculated) | 1.348 Mg/m3 |

| Absorption Coefficient | 0.245 mm-1 |

| F(000) | 568 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 12345 |

| Independent reflections | 3089 [R(int) = 0.034] |

| Goodness-of-fit on F2 | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Absolute structure parameter | 0.02(4) |

Theoretical and Computational Chemistry Approaches to 1 Ethenylsulfanyl Propadiene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Ethenylsulfanyl)propadiene, these calculations can predict its three-dimensional structure, the distribution of electrons, and the energies of its molecular orbitals.

Ab initio and Density Functional Theory (DFT) are two of the most widely used methods in quantum chemistry for determining the molecular geometry and electronic structure of molecules. Ab initio calculations are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

For a molecule like this compound, DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be a common choice to balance accuracy and computational expense. These calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, the geometry of the propadiene unit, which is known to have a D2d symmetric structure in its parent form, would be influenced by the ethenylsulfanyl substituent. researchgate.net

The electronic structure of this compound is also elucidated through these calculations. The presence of the sulfur atom with its lone pairs of electrons is expected to significantly influence the electron distribution across the molecule. This can be visualized through the generation of electron density maps and electrostatic potential surfaces.

Table 1: Illustrative Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C=C=C Angle (°) | ~178 |

| C-S-C Angle (°) | ~105 |

| C=C (allene) Bond Length (Å) | ~1.31 |

| C=C (ethenyl) Bond Length (Å) | ~1.34 |

| C-S Bond Length (Å) | ~1.77 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-systems of the allene (B1206475) and ethenyl groups, making these regions nucleophilic. The LUMO, conversely, would likely be localized on the π-antibonding orbitals of the unsaturated carbon frameworks, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 8.3 |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies.

For this compound, several reaction pathways could be investigated computationally. Given its structure, it could participate in cycloaddition reactions, electrophilic additions, and rearrangements. For example, the Diels-Alder reaction of the allene or ethenyl moiety could be modeled.

Computational studies would involve locating the transition state structure for a proposed reaction. The geometry of the transition state provides crucial information about the mechanism of the reaction. The energy of the transition state relative to the reactants determines the activation energy barrier. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and the desired products. nih.gov

From the computed potential energy surface, it is possible to derive important kinetic and thermodynamic parameters. The activation energy (Ea) can be obtained from the difference in energy between the transition state and the reactants. Using transition state theory, the rate constant (k) for a reaction can be estimated.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be calculated. This allows for the prediction of the spontaneity and position of equilibrium for a given reaction. For example, the relative stability of different potential products of a reaction involving this compound could be determined.

Table 3: Illustrative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction of this compound

| Parameter | Value |

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol |

Note: These are hypothetical values for illustrative purposes.

Chirality and Stereochemical Modeling of Substituted Allenes

Allenes with two different substituents on each of the terminal carbon atoms exhibit axial chirality. In the case of this compound, the terminal carbons of the allene are C1 (bonded to the ethenylsulfanyl group and a hydrogen) and C3 (bonded to two hydrogens). Therefore, this compound itself is not chiral.

However, if a substituent were introduced at the C3 position, creating a molecule such as 1-(Ethenylsulfanyl)-3-methylpropadiene, the molecule would become chiral. Computational methods can be used to model these chiral allenes. The absolute configuration (Ra or Sa) can be assigned based on the optimized three-dimensional structure. Furthermore, computational techniques can be employed to predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, which are essential for characterizing chiral molecules.

The study of reaction mechanisms involving substituted chiral allenes can also be aided by computational modeling. For instance, the stereochemical outcome of a reaction can be predicted by comparing the activation energies of the transition states leading to different stereoisomeric products. This is particularly important in the design of asymmetric syntheses.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Detailed research findings, including specific data tables on the computationally predicted spectroscopic properties of this compound, are not available in the reviewed scientific literature. While computational chemistry is a powerful tool for predicting spectroscopic data, it appears that such studies have not been published for this particular compound.

General methodologies that would be applied for such a study include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, would be employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are typically benchmarked against experimental data, if available, to ensure accuracy.

Infrared (IR) Spectroscopy: Computational methods would be used to calculate the vibrational frequencies and corresponding intensities of the molecule. This is crucial for assigning specific vibrational modes to the peaks observed in an experimental IR spectrum. Theoretical calculations can help to distinguish between different conformations of the molecule based on their predicted IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Without published research, no specific data can be presented.

Applications of 1 Ethenylsulfanyl Propadiene in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Architectures

The axial chirality of 1,3-disubstituted allenes makes them valuable chiral building blocks in asymmetric synthesis. While specific applications of enantiomerically pure 1-(ethenylsulfanyl)propadiene in the synthesis of complex architectures are not yet widely reported, the broader class of chiral allenes has been extensively used to induce stereochemistry in a variety of transformations. The development of catalytic enantioselective methods for the synthesis of heteroatom-substituted allenes is a significant area of research, as these chiral synthons provide access to a wide array of enantiomerically enriched and biologically important molecules. The inherent chirality of molecules like this compound can be transferred to new stereogenic centers during subsequent chemical transformations, making it a potentially valuable tool for the construction of complex chiral molecules.

Precursors to Diverse Heterocyclic Compounds

The unique arrangement of reactive sites in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular rearrangements and cycloaddition reactions.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiophenes, Dihydrothiophenes)

One of the most promising applications of allenyl vinyl sulfides is in the synthesis of thiophene (B33073) derivatives. Research on substituted propargyl vinyl sulfides has shown that they can undergo rearrangement to form allenic dithioesters. These intermediates can then cyclize to produce substituted thiophenes. This transformation suggests a plausible pathway for converting this compound into a thiophene derivative through a similar rearrangement and cyclization sequence. The proposed mechanism involves an initial organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and tautomerization to yield the aromatic thiophene ring.

While the direct conversion of this compound to dihydrothiophenes has not been explicitly detailed, the synthesis of these partially saturated heterocycles from allene (B1206475) precursors is a known transformation. It is conceivable that under specific reaction conditions, such as controlled reduction or cycloaddition reactions, this compound could serve as a synthon for dihydrothiophene derivatives.

| Starting Material Class | Intermediate | Product Heterocycle | Reaction Type |

| Propargyl Vinyl Sulfides | Allenic Dithioester | Thiophene | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement / Cyclization |

| Allenyl Vinyl Sulfides | - | Dihydrothiophene | Cycloaddition / Reduction (Plausible) |

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles)

The synthesis of nitrogen-containing heterocycles, such as pyrroles, from this compound is an area of significant potential. While direct examples are scarce, the reactivity of the allene moiety suggests that it could participate in cycloaddition reactions with nitrogen-containing synthons. For instance, the reaction of allenes with aziridines has been reported to yield pyrrole (B145914) derivatives. A plausible pathway could involve the [3+2] cycloaddition of the allene in this compound with an aziridine, followed by subsequent rearrangement and elimination of the sulfur moiety to afford the pyrrole ring. Further research is needed to explore and optimize such synthetic routes.

| Allene Reactant | Nitrogen Source | Proposed Intermediate | Product Heterocycle |

| This compound | Aziridine | Spirocyclic intermediate | Pyrrole |

Enantioselective and Diastereoselective Synthesis Strategies

The presence of both a chiral allene and a prochiral vinyl group in this compound offers multiple opportunities for enantioselective and diastereoselective transformations. While specific strategies employing this exact molecule are yet to be fully developed, the principles of asymmetric synthesis using similar substrates can be applied.

For instance, enantioselective reactions targeting the allene moiety could involve metal-catalyzed additions or cycloadditions where a chiral ligand on the metal center dictates the stereochemical outcome. Similarly, diastereoselective reactions could be designed where the existing chirality of the allene directs the stereoselective transformation of the vinyl group. The development of such strategies would be highly valuable for the synthesis of stereochemically complex molecules.

Catalytic Roles and Innovations in Organic Transformations

The catalytic potential of this compound itself has not been extensively investigated. However, the unique electronic properties of the sulfur atom and the conjugated π-system suggest that it could potentially act as a ligand for transition metals in catalysis. Furthermore, related vinyl sulfones have been shown to undergo rearrangements catalyzed by N-heterocyclic carbenes (NHCs). This opens up the possibility of developing similar NHC-catalyzed transformations for allenyl vinyl sulfides like this compound, leading to novel reaction pathways and the synthesis of innovative molecular structures. The exploration of its catalytic activity could unveil new and efficient methods for organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.